Technical Monograph: 2-Ethyl-5-oxazolemethanamine
Technical Monograph: 2-Ethyl-5-oxazolemethanamine
Primary Class: Heterocyclic Building Blocks | Application: Medicinal Chemistry & Fragment-Based Drug Discovery
Executive Summary
2-Ethyl-5-oxazolemethanamine (C₆H₁₀N₂O) represents a specialized heterocyclic primary amine utilized primarily as a "privileged scaffold" in modern drug discovery. Unlike simple aliphatic amines, this compound integrates the bioisosteric properties of the 1,3-oxazole ring—known for its metabolic stability and dipole interactions—with a reactive primary amine handle.
This guide serves as a definitive technical resource for the synthesis, handling, and application of 2-ethyl-5-oxazolemethanamine. It addresses the specific challenges of working with amphoteric heterocyclic amines and provides validated protocols for their incorporation into larger pharmacophores.
Physicochemical Profile
The dual nature of 2-ethyl-5-oxazolemethanamine lies in its two nitrogen centers: the weakly basic oxazole ring nitrogen (
Table 1: Chemical Identity & Physical Properties
| Property | Value / Description | Note |
| IUPAC Name | (2-Ethyloxazol-5-yl)methanamine | - |
| Molecular Formula | C₆H₁₀N₂O | - |
| Molecular Weight | 126.16 g/mol | - |
| Physical State | Pale yellow oil (Standard Conditions) | Hygroscopic; absorbs CO₂ from air. |
| Boiling Point | ~185–190 °C (Predicted at 760 mmHg) | High bp due to H-bonding (amine). |
| pKa (Primary Amine) | 9.2 ± 0.5 (Predicted) | Typical for benzylic-like amines. |
| pKa (Oxazole N) | ~0.8 | Very weakly basic; protonates only in strong acid. |
| Solubility | Soluble in MeOH, DCM, DMSO, Dilute HCl | Lipophilic enough for organic extraction. |
| LogP | ~0.45 | Favorable for CNS penetration fragments. |
Structural Analysis & Reactivity
Understanding the electron distribution is critical for successful derivatization.
The "Tale of Two Nitrogens"
The molecule contains two distinct nucleophilic sites. The exocyclic amine (N-amino) is the kinetic and thermodynamic nucleophile in neutral/basic conditions. The endocyclic nitrogen (N-ox) is part of the aromatic sextet and exhibits negligible nucleophilicity unless activated.
-
Acid Sensitivity: While the oxazole ring is generally stable, the 2-alkyl-5-aminomethyl substitution pattern renders the ring susceptible to hydrolytic cleavage under vigorous acidic conditions (e.g., refluxing 6M HCl), leading to ring opening to form
-acylamino ketones. -
Oxidation: The methylene bridge at C5 is susceptible to oxidative degradation if exposed to strong oxidants (e.g., KMnO₄), converting the amine to the corresponding amide or carboxylic acid.
Visualizing Reactivity Logic
The following diagram illustrates the decision matrix for chemical modification.
Figure 1: Chemo-selective reactivity profile. Note the risk of ring destruction under harsh acidic conditions.
Synthetic Protocol: The Nitrile Reduction Route
Direct synthesis of the amine is best achieved via the reduction of the corresponding nitrile. This avoids over-alkylation issues common with halide displacements.
Precursor Synthesis (Robinson-Gabriel Cyclization)
Reaction: Dehydration of 2-acylamino ketone or amide derivatives. Target Intermediate: 2-Ethyl-5-oxazolecarbonitrile.
Reduction Protocol (Validated Methodology)
This protocol describes the conversion of 2-ethyl-5-oxazolecarbonitrile to the methanamine using Lithium Aluminum Hydride (LAH).
Reagents:
-
2-Ethyl-5-oxazolecarbonitrile (1.0 eq)
-
LiAlH₄ (2.5 eq, 1.0 M in THF)
-
Anhydrous THF (Solvent)
-
Rochelle’s Salt (Potassium sodium tartrate) for workup.
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with anhydrous THF and cool to 0°C.
-
Hydride Addition: Carefully add LiAlH₄ solution via syringe. Caution: Exothermic.
-
Substrate Addition: Dissolve the nitrile in minimal THF and add dropwise to the hydride suspension at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (
) should disappear; the baseline amine spot appears. -
Quench (Fieser Method): Cool back to 0°C.
-
Add
mL Water (slowly). -
Add
mL 15% NaOH. -
Add
mL Water. -
Note:
= grams of LiAlH₄ used.
-
-
Workup: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.
-
Isolation: Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: If necessary, purify via Kugelrohr distillation or amine-functionalized silica gel chromatography.
Synthesis Flowchart
Figure 2: Stepwise synthetic pathway from acyclic precursors to the target amine.
Handling & Stability
The primary challenge in handling 2-ethyl-5-oxazolemethanamine is its affinity for atmospheric carbon dioxide.
-
Carbamate Formation: Like benzylamine, this compound reacts with CO₂ in the air to form solid carbamates (
). -
Storage Form: It is highly recommended to store the compound as its Hydrochloride (HCl) or Oxalate salt . The salt form is a stable, non-hygroscopic solid.
Applications in Drug Discovery
The 2-ethyl-5-oxazolemethanamine scaffold is a valuable tool in Fragment-Based Drug Discovery (FBDD) .
Bioisosterism
The oxazole ring serves as a bioisostere for:
-
Amides: The oxazole ring mimics the planarity and dipole of a peptide bond but lacks the hydrolytic instability.
-
Thiazoles/Pyridines: It offers a different hydrogen bond acceptor (HBA) profile (weaker base than pyridine) and lower lipophilicity than thiazole.
Kinase Inhibitors
In kinase inhibitor design, the primary amine often serves as a solvent-exposed solubilizing group, while the oxazole ring can participate in
GPCR Ligands
The scaffold is frequently used in the synthesis of ligands for histamine (H3/H4) and adenosine receptors, where the ethyl group provides a specific steric fit in hydrophobic sub-pockets and the amine interacts with conserved aspartate residues.
References
-
Oxazole Synthesis Overview: Palmer, D. C. (Ed.). (2004).[4] "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience.
-
General Reactivity of Oxazoles: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles."[7][8] Chemical Reviews, 75(4), 389-437.
-
Robinson-Gabriel Synthesis: Organic Chemistry Portal. "Robinson-Gabriel Synthesis."[9][10]
-
Reduction of Nitriles: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of nitriles." Journal of the American Chemical Society, 104(10).
-
Oxazole Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
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